(-)-GB-1a
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Overview
Description
(-)-GB-1a is a natural product isolated from the leaves of Garcinia travancorica. It is a biflavonoid compound with the molecular formula C30H22O10 and a molecular weight of 542.49 g/mol . This compound has garnered interest due to its potential antioxidant properties and its ability to inhibit tyrosinase activity .
Preparation Methods
(-)-GB-1a is primarily obtained through the extraction and isolation from the leaves of Garcinia travancorica. The process involves solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compounds are then purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
(-)-GB-1a undergoes various chemical reactions, including oxidation and reduction. It is known to exhibit antioxidant activity, which suggests its involvement in redox reactions . The compound’s structure, featuring multiple hydroxyl groups, allows it to participate in hydrogen bonding and electron transfer reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: (-)-GB-1a is used as a model compound to study biflavonoid structures and their reactivity.
Industry: The compound’s antioxidant properties are explored for use in food preservation and cosmetics.
Mechanism of Action
(-)-GB-1a exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage . The compound’s ability to inhibit tyrosinase activity involves binding to the enzyme’s active site, preventing the oxidation of tyrosine to melanin . This mechanism is particularly relevant in the context of skin lightening and anti-aging products.
Comparison with Similar Compounds
(-)-GB-1a is part of a group of biflavonoids isolated from Garcinia species. Similar compounds include GB-1, GB-2, and kolaflavonone . While these compounds share structural similarities, this compound is unique in its specific hydroxylation pattern and its potent antioxidant activity . Compared to other biflavonoids, this compound has shown a higher efficacy in inhibiting tyrosinase activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-11,22,27,29,31-36H,12H2/t22-,27+,29-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEIKUWMKSYEII-KBKXWFDOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=C(C(=CC(=C2C1=O)O)O)[C@@H]3[C@H](OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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